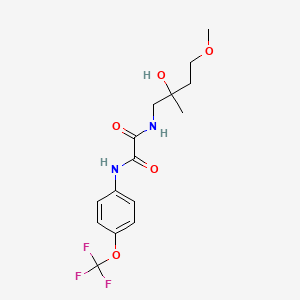

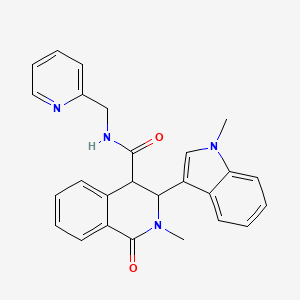

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

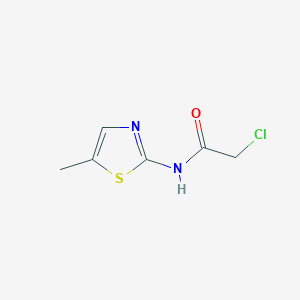

The compound is an organic molecule with several functional groups. It contains a 2-hydroxy-4-methoxy-2-methylbutyl group and a 4-(trifluoromethoxy)phenyl group, linked by an oxalamide group .

Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of multiple functional groups. The 2-hydroxy-4-methoxy-2-methylbutyl group is likely to be a bulky, hydrophobic group, while the 4-(trifluoromethoxy)phenyl group is likely to be a flat, aromatic group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of both hydrophobic (2-hydroxy-4-methoxy-2-methylbutyl) and polar (4-(trifluoromethoxy)phenyl) groups in this compound suggests that it might have both hydrophobic and polar properties .Scientific Research Applications

Structure-Activity Relationship Studies

One area of research involves exploring the structure-activity relationships of compounds to design novel therapeutic agents. For example, studies on N-(phenylalkyl)cinnamides have identified selective antagonists of NR1A/2B receptors, providing a framework for designing new NR2B-selective NMDA antagonists as potential central nervous system (CNS) therapeutics (Tamiz et al., 1999).

Polymerization and Copolymerization

Research on the radical polymerization of compounds like N-(2-hydroxypropyl)methacrylamide offers insights into the effects of the hydrophilic character of the polymerization medium on the rate of decomposition of the initiator and the course of primary radical termination (Kopeček & Baẑilová, 1973).

Novel Compounds Synthesis

The development of novel azetidinones for carbapenems and their fragmentation in the allylamine precursor analogue demonstrates the innovative approaches taken in synthetic chemistry to create compounds with potential therapeutic applications (Selezneva et al., 2018).

Receptor Selective Antagonists

Discoveries in the field of receptor selective antagonists, such as the identification of heteroaryl sulfonamides as new EP1 receptor selective antagonists, highlight the ongoing research aimed at optimizing antagonist activity for therapeutic uses (Naganawa et al., 2006).

Multitarget Compounds for Disease Treatment

The study of 1,4-dioxane compounds combining favorable D2-like and 5-HT1A receptor interactions suggests potential for the treatment of Parkinson's disease or schizophrenia, indicating the significance of designing multitarget compounds (Del Bello et al., 2019).

properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O5/c1-14(23,7-8-24-2)9-19-12(21)13(22)20-10-3-5-11(6-4-10)25-15(16,17)18/h3-6,23H,7-9H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRZVUUDQOKDAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-4-methoxy-2-methylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)

![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)

![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)

![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)